![molecular formula C24H21N3O2 B5635361 N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5635361.png)
N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline derivatives, including carboxamide functionalities, are significant due to their broad spectrum of biological and chemical properties. These compounds have been explored for their potential in various fields such as medicinal chemistry, where they exhibit antibacterial, antitumor, and antiviral activities. The interest in synthesizing such compounds stems from their complex structure and the challenge they present in chemical synthesis, as well as their potential utility in pharmaceuticals.
Synthesis Analysis
The synthesis of quinoline carboxamide derivatives often involves multi-step reactions that can include the Gould-Jacobs quinoline synthesis, followed by modifications to introduce carboxamide functionalities. For instance, the preparation of various 1-ethyl-1,4-dihydro-4-oxo-7-pyridinyl-3-quinolinecarboxylic acids involves starting with substituted anilines and using the Gould-Jacobs synthesis as a foundational step (Carabateas et al., 1984)(Carabateas et al., 1984). This approach showcases the complexity and the tailored strategies needed to synthesize specific quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic core, combining a benzene ring with a pyridine ring, which significantly influences the chemical behavior and interaction capabilities of these molecules. Crystallographic studies often reveal intricate details about the intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for understanding the biological activity of these compounds (de Souza et al., 2015)(de Souza et al., 2015).
Chemical Reactions and Properties
Quinoline carboxamides participate in various chemical reactions, including cyclizations and electrophilic substitutions, owing to their reactive sites on both the quinoline nucleus and the carboxamide group. These reactions are essential for further functionalization of the molecule and enhancing its biological activity. For example, the cyclization of lithiated pyridine and quinoline carboxamides can yield a range of polycyclic heterocycles, highlighting the synthetic versatility of these compounds (Clayden et al., 2005)(Clayden et al., 2005).
Propiedades
IUPAC Name |
N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-15-9-10-17(12-16(15)2)23(18-6-5-11-25-14-18)27-24(29)20-13-22(28)26-21-8-4-3-7-19(20)21/h3-14,23H,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELUJYQZMXOJNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CN=CC=C2)NC(=O)C3=CC(=O)NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

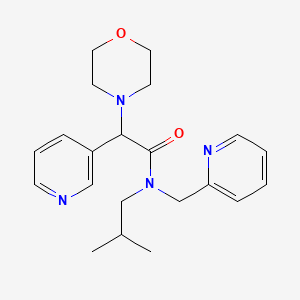
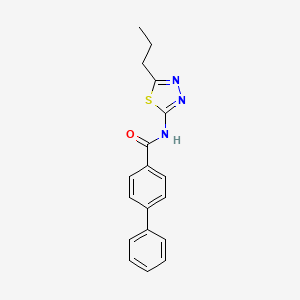
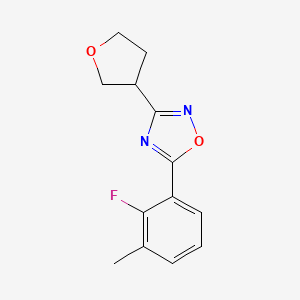
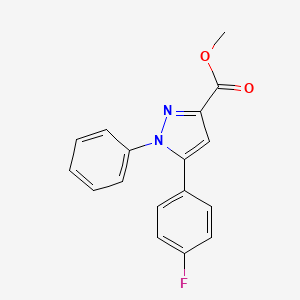
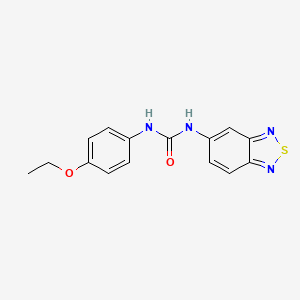
![N-[1-cyclohexylidene-2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B5635306.png)

![3-(2-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1H-indole](/img/structure/B5635334.png)
![6-[3-fluoro-5-(trifluoromethyl)benzyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5635345.png)
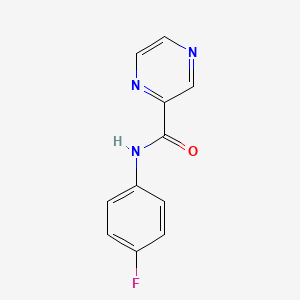
![[(3aS*,9bS*)-7-methoxy-2-(2-phenoxyethyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5635354.png)
![dimethyl [3-(3-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5635356.png)
![(3R*,4R*)-3-cyclopropyl-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-methyl-3-pyrrolidinol](/img/structure/B5635368.png)
![1-(2,5-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5635376.png)